3-Acetamido-4-amino-4-oxobutanoic acid
Overview
Description
3-Acetamido-4-amino-4-oxobutanoic acid, also known as N-acetylasparagine, is a derivative of asparagine. This compound is an endogenous metabolite found in the human brain and other tissues. It plays a significant role in various biochemical pathways and is of interest in both research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-4-amino-4-oxobutanoic acid can be achieved through several methods. One common approach involves the acetylation of asparagine. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes. These processes often utilize enzymatic methods to achieve high yields and purity. For example, the use of acyltransferases from Mycobacterium smegmatis has been reported to efficiently catalyze the formation of aminooxo-acids, including this compound, in aqueous media .
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-4-amino-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and acetamido groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-Acetamido-4-amino-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its presence in various tissues.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in neurological functions.
Industry: It is used in the production of pharmaceuticals and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 3-Acetamido-4-amino-4-oxobutanoic acid involves its participation in biochemical pathways. It acts as a substrate for various enzymes, influencing metabolic processes. The compound’s molecular targets include enzymes involved in amino acid metabolism and neurotransmitter synthesis .
Comparison with Similar Compounds
Similar Compounds
Asparagine: The parent compound from which 3-Acetamido-4-amino-4-oxobutanoic acid is derived.
N-acetylglutamine: Another acetylated amino acid with similar properties.
Uniqueness
This compound is unique due to its specific acetylation pattern, which imparts distinct biochemical properties. Its role as an endogenous metabolite and its presence in the human brain make it particularly interesting for neurological studies .
Properties
IUPAC Name |
3-acetamido-4-amino-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4/c1-3(9)8-4(6(7)12)2-5(10)11/h4H,2H2,1H3,(H2,7,12)(H,8,9)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLYWFSBVZNFHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501254433 | |
Record name | Butanoic acid, 3-(acetylamino)-4-amino-4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501254433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374509-32-6 | |
Record name | Butanoic acid, 3-(acetylamino)-4-amino-4-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374509-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoic acid, 3-(acetylamino)-4-amino-4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501254433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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